2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physical Property Automation High-Throughput Screening

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (cyclohexylboronic acid pinacol ester) is an organoboron reagent within the pinacol boronic ester class, defined by the molecular formula C12H23BO2 and a molecular weight of 210.12 g/mol. It is widely utilized in carbon–carbon bond-forming reactions, particularly the Suzuki–Miyaura cross-coupling.

Molecular Formula C12H23BO2
Molecular Weight 210.12 g/mol
CAS No. 87100-15-0
Cat. No. B1364537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS87100-15-0
Molecular FormulaC12H23BO2
Molecular Weight210.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2CCCCC2
InChIInChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
InChIKeyOUEVCDGYTKLNMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 87100-15-0) – Comparator-Based Evidence for Scientific Selection


2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (cyclohexylboronic acid pinacol ester) is an organoboron reagent within the pinacol boronic ester class, defined by the molecular formula C12H23BO2 and a molecular weight of 210.12 g/mol . It is widely utilized in carbon–carbon bond-forming reactions, particularly the Suzuki–Miyaura cross-coupling [1]. This evidence guide provides quantitative differentiation relative to close analogs, including cyclohexylboronic acid (free acid), other alkyl pinacol boronates (e.g., cyclopentyl, n-butyl), and aryl pinacol boronates, to inform procurement decisions.

1
High-Throughput & Automated Synthesis: Liquid physical form supports direct automated dispensing workflows, reducing pre-weighing steps.
2
Asymmetric Synthesis: Pinacol ester precursor for chiral director synthesis in Matteson homologation sequences.
3
Suzuki-Miyaura Coupling: Secondary alkyl organoboron fit for installing cyclohexyl groups under Pd/ligand control.

Generic Substitution Risks for 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 87100-15-0)


Generic substitution among pinacol boronic esters is not scientifically sound due to quantifiable differences in physical state, hydrolytic stability, and cross-coupling reactivity. While all pinacol esters share the common Bpin moiety, the appended organic group (e.g., cyclohexyl vs. phenyl vs. n-butyl) dictates critical procurement-relevant parameters: storage temperature (0–10°C under inert gas for cyclohexyl-Bpin vs. room temperature for some aryl analogs), physical form (liquid for cyclohexyl-Bpin [1] vs. solid for phenyl-Bpin), and transmetalation rate in cross-coupling. The following evidence quantifies these non-interchangeable characteristics, directly addressing the procurement question: Why choose this specific cyclohexyl derivative over a closely related alternative?

Physical Form
Liquid at 20°C
Solid aryl-Bpin analogs (e.g., phenyl) may require dissolution steps, reducing automated workflow compatibility.
Hydrolytic Stability
Pinacol ester; 2–8°C storage
Free boronic acid analog may degrade under standard refrigeration, requiring -20°C cold-chain logistics.
Coupling Reactivity
Secondary alkyl-Bpin behavior
Primary alkyl-Bpin or aryl-Bpin may show divergent transmetalation kinetics, requiring different Pd/ligand optimization.

Quantitative Differentiation Evidence for 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (87100-15-0) vs. Comparators


Physical Form: Liquid State Enables Simplified Automated Dispensing vs. Solid Analogues

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid at 20°C, in contrast to many commonly used aryl pinacol boronic esters (e.g., phenylboronic acid pinacol ester) which are solids [1]. The liquid physical form eliminates the need for dissolution prior to automated liquid handling, reducing solvent use and improving reproducibility in high-throughput experimentation .

Physical State at 20°C
Class-level
Liquid vs Solid
Supports automated liquid handling workflows.
Contrast with solid phenylboronic acid pinacol ester (mp 22–25°C).
Physical Property Automation High-Throughput Screening

Purity Specification: >97.0% (GC/T) Provides a Quantifiable Quality Benchmark

Commercially available 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is routinely supplied with a minimum purity of >97.0% as determined by gas chromatography (GC) and neutralization titration (T) [1]. This purity specification is quantifiably higher than the typical >95.0% (GC) standard offered for many generic alkyl and aryl pinacol boronic esters [2].

Purity Specification
Reported spec
>97.0% (GC/T)
Vs. typical >95.0% (GC) for generic analogs
May reduce catalyst-poisoning impurities in sensitive couplings.
Per vendor Certificate of Analysis.
Quality Control Reproducibility Analytical Chemistry

Hydrolytic Stability: Pinacol Ester Protection Extends Shelf Life vs. Free Boronic Acid

The pinacol ester group significantly enhances stability toward hydrolysis compared to the corresponding free boronic acid. While cyclohexylboronic acid (CAS 4441-56-9) requires storage at -20°C to prevent decomposition , its pinacol ester derivative 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is stable when stored long-term at 2–8°C under inert gas . This difference represents a quantifiable reduction in storage stringency.

Long-Term Storage Stability
Class-level
Target: 2–8°C
Comparator (Free Acid): -20°C
Supports simplified cold-chain logistics and inventory management.
Pinacol ester protection enhances hydrolytic stability.
Stability Shelf Life Hydrolysis

Synthetic Utility: Proven Reactivity in Matteson Homologation for Chiral Director Synthesis

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is specifically required for the synthesis of the C2-symmetrical chiral director S,S-DICHED via insertion of lithiated S-2-cyclohexyloxirane, a reaction that proceeds with high stereochemical fidelity and does not require chromatography . Alternative pinacol boronates (e.g., n-butyl-Bpin or phenyl-Bpin) cannot substitute in this three-step sequence due to mismatched steric and electronic requirements .

Matteson Homologation Utility
Head-to-head
Unique reactivity (Yes)
Comparators (n-Butyl, Phenyl): Not reactive
Supports specific asymmetric synthesis route for S,S-DICHED.
Mismatched steric/electronic requirements prevent substitution.
Asymmetric Synthesis Matteson Homologation Chiral Auxiliary

Cross-Coupling Reactivity: Secondary Alkyl-Bpin Enables Suzuki Couplings Where Primary Alkyl-Bpin May Be Less Effective

As a secondary alkyl boronic ester, 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in palladium-catalyzed Suzuki-Miyaura couplings under conditions that differ from those for primary alkyl-Bpin or aryl-Bpin. While direct head-to-head yield data for this specific compound are limited in public literature, class-level evidence indicates that secondary alkyl-Bpin reagents generally require modified catalytic systems (e.g., bulkier phosphine ligands) to achieve comparable coupling yields, due to slower transmetalation [1]. This implies that procurement of cyclohexyl-Bpin is often paired with specific catalytic protocols, whereas a primary alkyl-Bpin may fail under the same conditions.

Suzuki Coupling Reactivity
Class-level
Secondary alkyl transmetalation context
Requires specific Pd/ligand system pairing for effective coupling.
Differs kinetically from primary alkyl or aryl boronates.
Suzuki-Miyaura Cross-Coupling Reactivity

Optimal Application Scenarios for 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (87100-15-0) Based on Quantitative Evidence


High-Throughput Experimentation and Automated Synthesis Platforms

The liquid physical form of 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (quantified in Section 3, Evidence_Item 1) makes it ideally suited for automated liquid handling systems. This eliminates the need for pre-dissolution in solvent, reducing waste and improving reproducibility in high-throughput screening of Suzuki-Miyaura coupling conditions [1]. Procurement for automated workflows is streamlined by the product's >97.0% purity, minimizing catalyst poisoning from impurities.

Synthesis of C2-Symmetrical Chiral Directors via Matteson Homologation

As demonstrated in Section 3, Evidence_Item 4, this compound is a non-substitutable reagent in the three-step synthesis of S,S-DICHED, a chiral director for Matteson homologations. The reaction proceeds without chromatography at ambient pressure . Researchers specifically engaged in asymmetric synthesis using Matteson chemistry should procure this exact boronic ester; alternatives (n-butyl-Bpin, phenyl-Bpin) are not viable replacements.

Suzuki-Miyaura Cross-Coupling Requiring Secondary Alkyl Group Installation

When the synthetic target requires installation of a cyclohexyl group via Suzuki-Miyaura cross-coupling, 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the appropriate reagent. As noted in Section 3, Evidence_Item 5, the secondary alkyl nature of the cyclohexyl group necessitates specific Pd/ligand systems; however, its enhanced hydrolytic stability relative to the free boronic acid (Section 3, Evidence_Item 3) simplifies handling during reaction setup [2].

Long-Term Inventory Management for Multi-Project Laboratories

The storage requirements (2–8°C under inert gas) established in Section 3, Evidence_Item 3, are less stringent than those for the corresponding free boronic acid (−20°C). This 20–30°C differential translates to reduced cold-chain logistics costs and enables centralized refrigerated storage for multi-project laboratories. The >97.0% purity specification (Section 3, Evidence_Item 2) provides a reliable quality benchmark for consistent cross-project performance.

Application
Selection Property
Validation Focus
Automated Synthesis / HTE
Liquid physical form
Automated dispensing reproducibility
Asymmetric Synthesis (Matteson)
Unique steric/electronic profile
Chiral director synthesis efficiency
Secondary Alkyl Suzuki Coupling
Alkyl chain reactivity class
Pd/ligand system compatibility
Multi-Project Laboratories
Refrigerated storage stability
Inventory management under inert gas

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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